molecular formula C19H17N3O2S B2936068 Ethyl 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetate CAS No. 41249-76-7

Ethyl 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetate

Cat. No.: B2936068
CAS No.: 41249-76-7
M. Wt: 351.42
InChI Key: VCZXPVLGTNLHCV-UHFFFAOYSA-N
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Description

Ethyl 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetate is a triazine-based compound characterized by a 1,2,4-triazine core substituted with two phenyl groups at positions 5 and 6, a thioether linkage at position 3, and an ethyl acetate ester moiety. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly as a precursor for apoptosis inducers or antibacterial agents .

Properties

IUPAC Name

ethyl 2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c1-2-24-16(23)13-25-19-20-17(14-9-5-3-6-10-14)18(21-22-19)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZXPVLGTNLHCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC(=C(N=N1)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001331624
Record name ethyl 2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001331624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672175
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

41249-76-7
Record name ethyl 2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001331624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL ((5,6-DIPHENYL-1,2,4-TRIAZIN-3-YL)THIO)ACETATE
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Scientific Research Applications

Chemistry: Ethyl 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetate is used as an intermediate in the synthesis of more complex chemical compounds. Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Medicine: Research is ongoing to explore its potential medicinal properties, including its use as an antimicrobial or anticancer agent. Industry: The compound is used in the production of UV stabilizers and other materials that require specific chemical properties.

Mechanism of Action

The exact mechanism of action of Ethyl 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways

Comparison with Similar Compounds

Key Structural Differences

  • Triazole-based analogs (e.g., alkil-2-((5-phenethyl-4-R-1,2,4-triazol-3-yl)thio)acetimidates) replace the triazine core with a triazole, affecting electronic density and hydrogen-bonding capacity .
  • Functional Group Variations: Acetamide derivatives (e.g., N-(2-cyanophenyl)-2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetamide) substitute the ester with an amide, improving metabolic stability but reducing solubility . Indole-containing analogs (e.g., 2-(5,6-diphenyl-1,2,4-triazin-3-yl)-1H-indole) replace the thioacetate with an indole moiety, enhancing π-π stacking interactions in biological systems .

Antitumor Potential

  • The target compound’s triazine-thioacetate structure has been linked to apoptosis induction in cancer cells, similar to 5,6-diaryl-1,2,4-triazine hybrids described by Fu et al. .
  • Acetamide derivatives (e.g., compound 3a-f) show enhanced antitumor activity due to improved cellular uptake from the amide group .

Antibacterial Effects

  • Thiazolo-triazine esters (e.g., compound 3a) exhibit notable antibacterial activity, suggesting that the ethyl acetate group in the target compound may play a role in membrane penetration .

Physical and Chemical Properties

Compound Molecular Weight Key Functional Groups Solubility Trends Stability
Ethyl 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetate ~423.49 (estimated) Ester, thioether Moderate in organic solvents Stable under dry conditions
Ethyl 2-(benzhydrylthio)acetate 286.39 Benzhydryl, thioether High lipid solubility Prone to oxidation
N-(2-Cyanophenyl)-2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetamide 423.49 Amide, nitrile Low aqueous solubility High metabolic stability

Biological Activity

Ethyl 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

This compound has the following chemical structure:

  • Chemical Formula: C19H17N3O2S
  • CAS Number: 41249-76-7

This compound belongs to the class of triazine derivatives, characterized by a triazine ring that contributes to its unique biological properties .

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity: The compound has shown potential as an antimicrobial agent. Triazine derivatives often exhibit activity against various bacterial strains and fungi due to their ability to disrupt cellular processes.
  • Anticancer Properties: Research indicates that compounds similar to this compound may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.
  • Enzyme Inhibition: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of various biochemical pathways essential for cellular function .

Research Findings

Numerous studies have investigated the biological activities of this compound. Below are key findings from recent research:

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of triazine derivatives against a range of pathogens. This compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These results suggest that the compound has promising potential as an antimicrobial agent .

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The following table summarizes the findings from these studies:

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF7 (breast cancer)20
A549 (lung cancer)18

The compound's ability to reduce cell viability in these lines indicates its potential as a lead candidate for anticancer drug development .

Case Study 1: Antiviral Effects

A recent study investigated the antiviral properties of triazine derivatives including this compound. The compound was tested against viral infections using a VSV-S assay. The results indicated that it exhibited low cytotoxicity and significant antiviral activity with an IC50 value of approximately 10 µM .

Case Study 2: Enzyme Interaction

Another research effort focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The compound was found to inhibit key enzymes at micromolar concentrations, suggesting its role as a potential therapeutic agent in metabolic disorders .

Chemical Reactions Analysis

Hydrazide Formation

The ester undergoes nucleophilic acyl substitution with hydrazine hydrate to form 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetohydrazide ([III]a) .

Reaction Pathway

Ethyl esterrefluxNH2NH2,EtOHAcid hydrazide\text{Ethyl ester}\xrightarrow[\text{reflux}]{\text{NH}_2\text{NH}_2,\text{EtOH}}\text{Acid hydrazide}

Experimental Data

  • Conditions : Ethanol, reflux for 2 hours.

  • Yield : Moderate (exact yield not reported) .

  • FTIR : New bands at 3310–3180 cm⁻¹ (NH/NH₂) and 1631 cm⁻¹ (amide C=O).

  • ¹H NMR : δ 9.14 ppm (NH), δ 5.3 ppm (NH₂) .

Condensation with Aldehydes to Form Quinolin-2-one Derivatives

The hydrazide ([III]a) reacts with substituted aldehydes (e.g., 4-chlorobenzaldehyde) under acidic conditions to yield quinolin-2-one derivatives ([IV]a–d) .

General Reaction Scheme

Hydrazide+AldehydeAcOHrefluxQuinolin 2 one\text{Hydrazide}+\text{Aldehyde}\xrightarrow[\text{AcOH}]{\text{reflux}}\text{Quinolin 2 one}

Representative Example

ProductAldehyde UsedYieldMelting Point
[IV]a4-Chlorobenzaldehyde62%90–92°C
[IV]d4-Hydroxybenzaldehyde67%98–100°C

Key Observations

  • Products exhibit varied biological activities depending on substituents .

  • Spectroscopic confirmation via disappearance of NH₂ signals and new aromatic proton integrations .

Stability and Functional Group Reactivity

  • Thioether Linkage : The C-S bond is stable under acidic and basic conditions but susceptible to oxidation (e.g., with H₂O₂) .

  • Ester Group : Hydrolyzes to carboxylic acid under strong alkaline conditions .

Biological Activity Correlations

Derivatives exhibit structure-dependent bioactivity:

  • Antimicrobial Activity : Moderate activity observed for some quinolin-2-one derivatives .

  • Selectivity : Substituents on the triazine ring influence interactions with biological targets (e.g., tubulin polymerization inhibition) .

Q & A

Q. How to address solubility issues during in vitro testing?

  • Solution : Use co-solvents like DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to improve aqueous solubility. For crystallization trials, screen solvents (e.g., ethanol/water) using microbatch methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.